

# A Head-to-Head Pharmacological Comparison of Apinaca and CP-47,497

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## Compound of Interest

Compound Name: *Apinaca*

Cat. No.: *B605536*

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This guide provides a detailed, objective comparison of the pharmacological properties of two synthetic cannabinoid receptor agonists: **Apinaca** (also known as AKB-48) and CP-47,497. The information herein is supported by experimental data to facilitate a comprehensive understanding of their respective interactions with the endocannabinoid system.

## Introduction

**Apinaca** (AKB-48) and CP-47,497 are potent synthetic cannabinoids that have been the subject of extensive research due to their high affinity for cannabinoid receptors. **Apinaca** is an indazole-based compound, while CP-47,497 is a non-classical cannabinoid, a derivative of 3-phenylcyclohexanol.<sup>[1][2]</sup> Understanding their distinct pharmacological profiles is crucial for research into cannabinoid receptor function and the development of novel therapeutics.

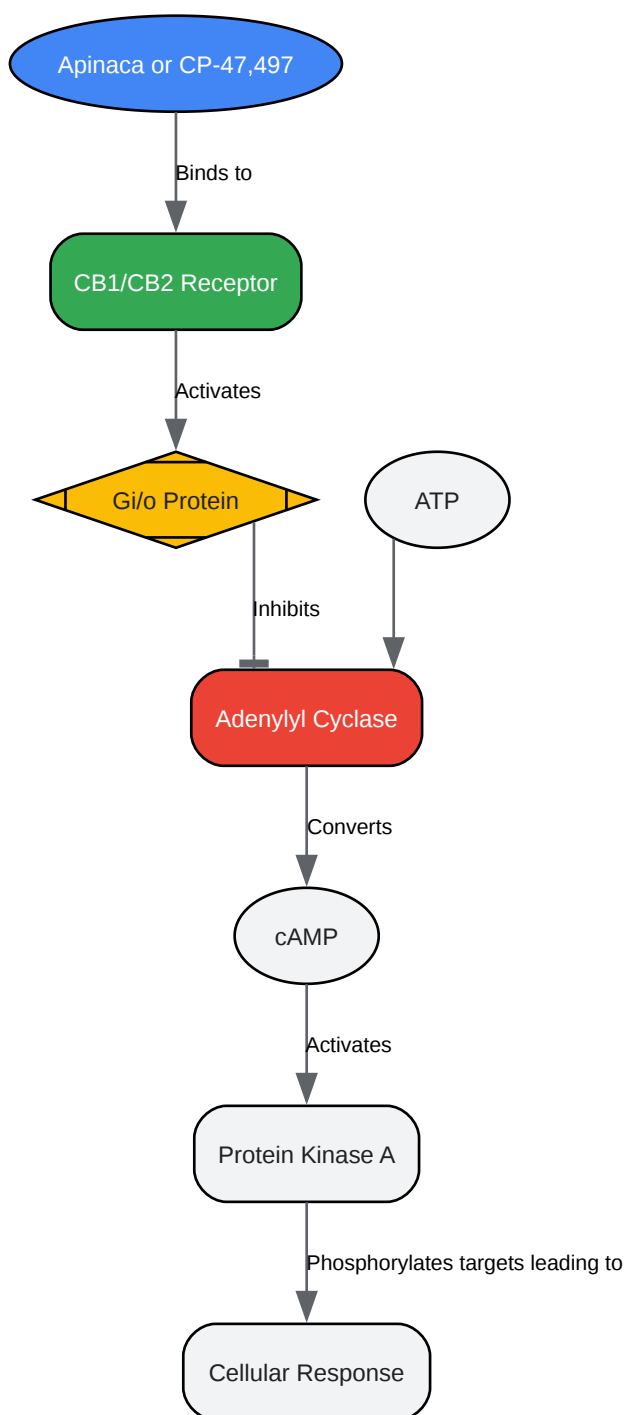
## Quantitative Pharmacological Data

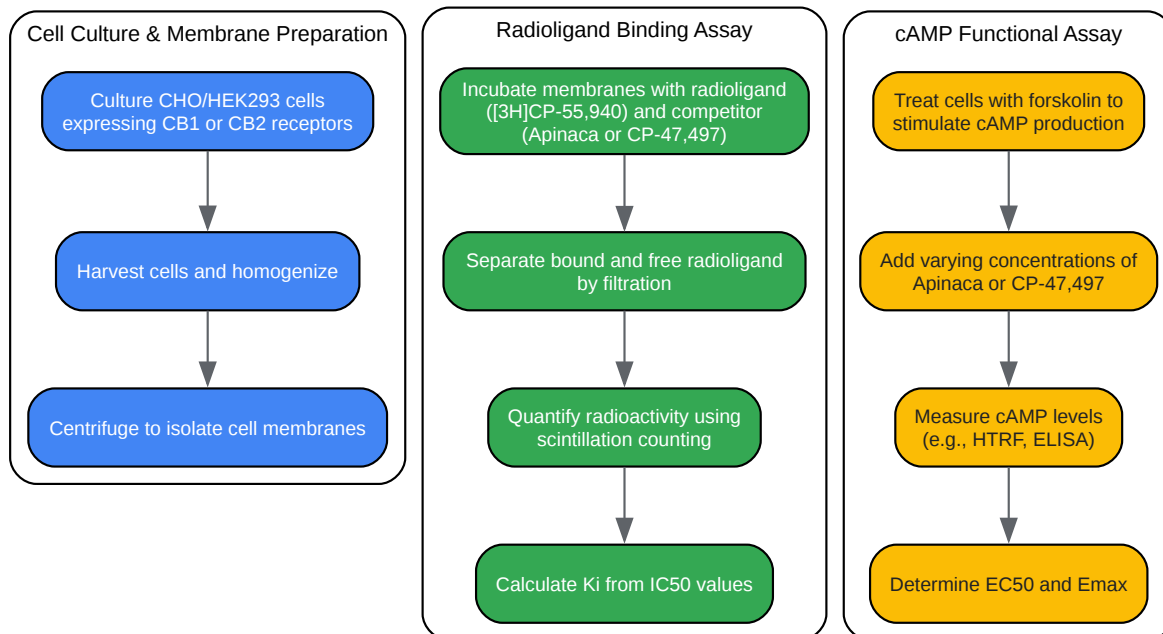
The following table summarizes the key in vitro pharmacological parameters for **Apinaca** and CP-47,497, providing a direct comparison of their binding affinities and functional activities at the human cannabinoid receptors CB1 and CB2.

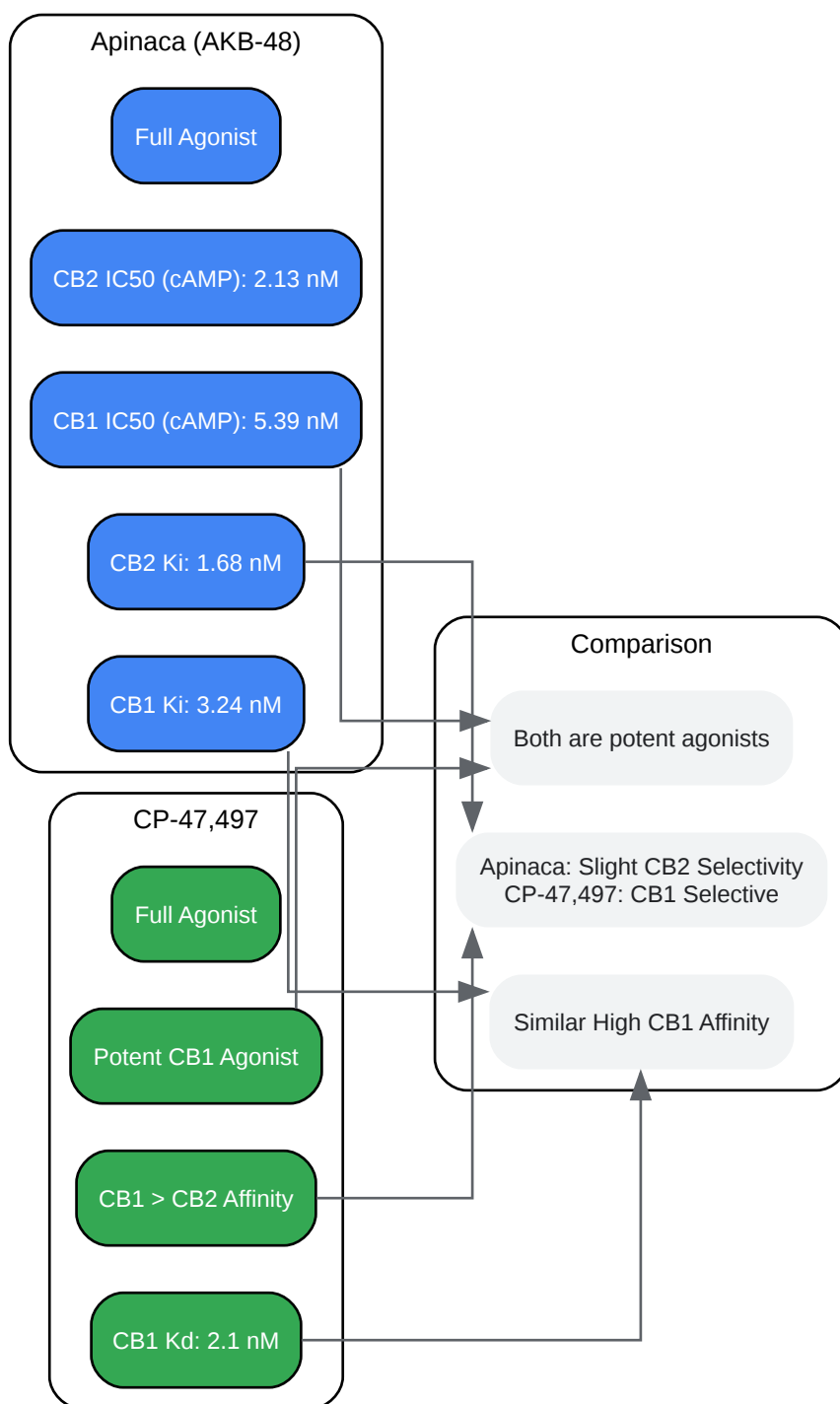
Pharmacological Parameter	Apinaca (AKB-48)	CP-47,497
CB1 Receptor Binding Affinity (Ki/Kd)	3.24 nM (Ki)[3]	2.1 nM (Kd)
CB2 Receptor Binding Affinity (Ki)	1.68 nM[3]	Higher affinity for CB1 than CB2[4]
CB1 Receptor Functional Activity	IC50 = 5.39 nM (cAMP inhibition)[5]	Potent Agonist
CB2 Receptor Functional Activity	IC50 = 2.13 nM (cAMP inhibition)[5]	Agonist activity demonstrated in vivo[6]
Receptor Efficacy	Full Agonist at CB1 and CB2[5]	Full Agonist

## Signaling Pathways and Experimental Workflow

The activation of cannabinoid receptors by agonists such as **Apinaca** and CP-47,497 initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate this signaling pathway and a typical experimental workflow for its investigation.







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